9-Heptadecenoic acid, methyl ester, also known as cis-9-heptadecenoic acid methyl ester, is a fatty acid methyl ester derived from heptadecenoic acid. This compound is notable for its presence in various biological systems and has garnered interest for its potential applications in food science, microbiology, and biochemistry. It is classified under fatty acid methyl esters (FAMEs), which are esters formed from fatty acids and methanol.
9-Heptadecenoic acid, methyl ester can be found in ruminant fats, particularly in the milk of sheep and other livestock. It is produced naturally through the metabolism of certain microorganisms and higher organisms. The compound can also be synthesized in laboratories for research purposes.
The synthesis of 9-heptadecenoic acid, methyl ester can be achieved through various methods:
The most common laboratory synthesis involves transesterification, where triglycerides are reacted with methanol under basic or acidic conditions. The reaction conditions typically include heating the mixture to around 60°C and using a catalyst such as sodium hydroxide or potassium hydroxide to enhance the reaction rate.
The molecular structure of 9-heptadecenoic acid, methyl ester features a long hydrocarbon chain with a double bond at the ninth carbon position from the carboxyl end:
9-Heptadecenoic acid, methyl ester participates in various chemical reactions:
In laboratory settings, reactions involving this compound are often monitored using gas chromatography-mass spectrometry (GC-MS) to analyze product formation and purity.
The mechanism of action for 9-heptadecenoic acid, methyl ester primarily involves its role in cellular membranes and metabolic pathways. It influences membrane fluidity and function due to its unsaturated nature, which is crucial for maintaining cellular integrity and facilitating membrane protein function.
Research indicates that this compound may exhibit antimicrobial properties, affecting microbial cell membranes and potentially inhibiting growth through disruption of lipid bilayers.
Relevant analytical techniques for assessing these properties include nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.
9-Heptadecenoic acid, methyl ester has several scientific uses:
Oleaginous yeasts, particularly Yarrowia lipolytica, possess engineered metabolic pathways that enable the efficient synthesis of odd-chain fatty acids (OCFAs) like cis-9-heptadecenoic acid (C17:1). Unlike conventional even-chain fatty acid biosynthesis, which initiates with acetyl-CoA, OCFA production requires propionyl-CoA as the priming molecule. This three-carbon unit condenses with malonyl-ACP (acyl-carrier protein) via β-ketoacyl-ACP synthase (FabH), initiating an elongation cycle that adds two-carbon units from malonyl-CoA to form pentadecanoyl-ACP. Subsequent elongation and desaturation yield cis-9-heptadecenoic acid, which is esterified to form the methyl ester derivative [1] [4].
The methylcitrate cycle competes for propionyl-CoA, diverting it toward energy metabolism. In Y. lipolytica, deletion of the PHD1 gene (encoding 2-methylcitrate dehydratase) blocks this pathway, increasing propionyl-CoA availability for OCFA synthesis by >40%. This genetic modification shifts OCFA profiles, with C17:1 becoming the dominant product (46.8% of total fatty acids under optimized conditions). The Δ9-desaturase enzyme (coded by OLE1) then introduces the cis-9 double bond into heptadecanoic acid (C17:0), completing C17:1 biosynthesis [4] [6] [8].
Table 1: Metabolic Pathways for C17:1 Biosynthesis in Yeasts
Pathway Step | Enzyme Involved | Substrate | Product | Role in C17:1 Synthesis |
---|---|---|---|---|
Propionyl-CoA priming | β-Ketoacyl-ACP synthase (FabH) | Propionyl-CoA + Malonyl-ACP | 3-Ketovaleryl-ACP | Initiates odd-chain elongation |
Elongation cycle | FAS complex | 3-Ketoacyl-ACP | Pentadecanoyl-ACP (C15) | Extends chain by 12 carbons |
Final elongation | Elongase (ELO) | Pentadecanoyl-CoA | Heptadecanoyl-CoA (C17:0) | Adds two carbons |
Desaturation | Δ9-Desaturase (OLE1) | Heptadecanoyl-CoA | cis-9-Heptadecenoyl-CoA | Introduces cis-9 double bond |
Esterification | Fatty acid methyltransferase | cis-9-Heptadecenoic acid | Methyl ester | Forms final product |
Genetic reprogramming of Y. lipolytica focuses on expanding propionyl-CoA pools and redirecting carbon flux toward OCFA synthesis. The foundational strategy involves disrupting the methylcitrate cycle via PHD1 deletion, which elevates intracellular propionyl-CoA availability by 3.5-fold. Further enhancement is achieved by overexpressing DGA2 (diacylglycerol acyltransferase) and OLE1 (Δ9-desaturase). In strain JMY9178 (PHD1Δ + DGA2++/OLE1++), C17:1 content reaches 45.6% of total lipids—a 2.3-fold increase over controls. This strain also shows a 30% higher lipid titer (2.52 g/L) due to enhanced TAG assembly [1] [6].
Heterologous expression of propionyl-CoA-specific enzymes further augments OCFA yields. Rhodotorula toruloides fatty acid synthase (FAS), which exhibits higher affinity for propionyl-CoA than native Y. lipolytica FAS, increases OCFA proportions to 51.9% when expressed in engineered Saccharomyces cerevisiae. Similarly, introducing SUC2 (invertase) and HXK1 (hexokinase) enables sucrose utilization, allowing molasses-based feedstocks to reduce production costs by 22%. These modifications enable the strain to simultaneously co-assimilate sucrose, glycerol, and propionate, maximizing carbon source flexibility [3] [6] [8].
Table 2: Genetic Engineering Strategies for C17:1 Enhancement
Strategy | Target Gene | Function | Impact on C17:1 Production | Strain Example |
---|---|---|---|---|
Methylcitrate cycle block | PHD1 deletion | Disrupts propionyl-CoA catabolism | Increases propionyl-CoA 3.5-fold | JMY7780 (PHD1Δ) |
TAG assembly enhancement | DGA2 overexpression | Boosts lipid storage | Raises lipid titer by 30% | JMY9178 (DGA2++) |
Desaturase upregulation | OLE1 overexpression | Converts C17:0 to C17:1 | Increases C17:1 ratio to 45.6% | JMY9178 (OLE1++) |
Sucrose assimilation | SUC2/HXK1 integration | Enables sucrose metabolism | Lowers feedstock costs by 22% | JMY7877 (SUC2+/HXK1+) |
Heterologous FAS expression | RtFAS insertion | Favors propionyl-CoA utilization | Elevates OCFA to 51.9% of total FAs | Engineered S. cerevisiae |
Central Composite Design (CCD) methodology systematically optimizes fermentation variables to maximize C17:1 titers and minimize precursor toxicity. For Y. lipolytica strain JMY7877, five parameters are critical: carbon sources (sucrose, glycerol), nitrogen substrates (yeast extract), and OCFA precursors (sodium propionate, sodium acetate). A 26-point CCD experiment revealed nonlinear interactions between these variables. The optimal condition balancing cell growth (OD₆₀₀: 19.5) and C17:1 content (45.6%) includes:
Propionate concentration is particularly critical due to its growth inhibition above 5 g/L. Fed-batch co-feeding strategies circumvent this by maintaining propionate at ≤2 g/L while supplying glycerol/sucrose continuously. This approach achieves 0.82 g/L C17:1 in 5-L bioreactors—the highest reported titer in yeasts. Additionally, pH control (6.0) and dissolved oxygen (>30%) prevent acetate accumulation, which otherwise competes with propionyl-CoA for FAS entry [1] [4] [8].
Table 3: Central Composite Design Optimization for C17:1 Production
Variable | Low Level | High Level | Optimal Value | Effect on C17:1 Content |
---|---|---|---|---|
Sucrose (g/L) | 20 | 100 | 52.4 | ↑ 32% (carbon backbone) |
Glycerol (g/L) | 10 | 50 | 26.9 | ↑ 18% (redox balance) |
Sodium acetate (g/L) | 10 | 30 | 10.4 | ↑ 14% (acetyl-CoA supply) |
Sodium propionate (g/L) | 3 | 7 | 5.0 | ↑ 46% (propionyl-CoA pool) |
Yeast extract (g/L) | 1 | 5 | 4.0 | ↑ 9% (nitrogen/vitamins) |
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